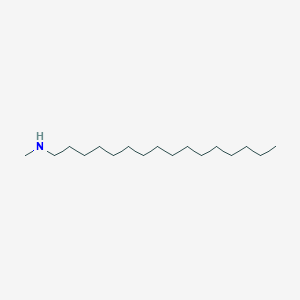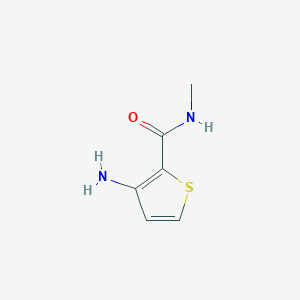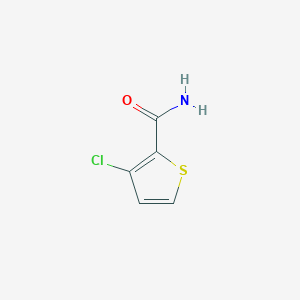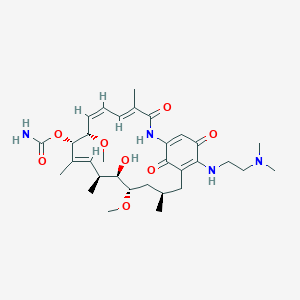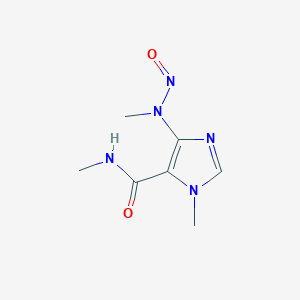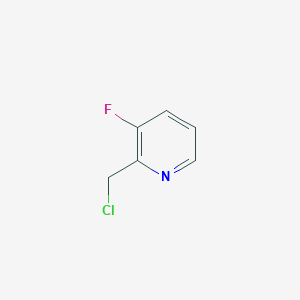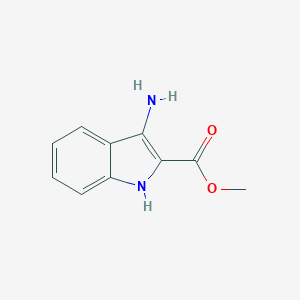
methyl 3-amino-1H-indole-2-carboxylate
Overview
Description
Methyl 3-amino-1H-indole-2-carboxylate is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities
Mechanism of Action
Target of Action
Methyl 3-amino-1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound may also have similar effects on a molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method involves the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-amino-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1H-indole-2-carboxylate: Known for its versatility in synthetic chemistry and potential biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
5-fluoro-3-phenyl-1H-indole-2-carboxylate derivatives: Known for their antiviral properties against a broad range of viruses.
Uniqueness
This compound is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and potential for biological activity make it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 3-amino-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQZMSFQHYXWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406465 | |
| Record name | methyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142641-33-6 | |
| Record name | methyl 3-amino-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of methyl 3-amino-1H-indole-2-carboxylate discussed in the research?
A1: Both research papers [, ] focus on utilizing this compound as a starting material to synthesize a range of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are interesting due to their potential biological activities, which could lead to new pharmaceutical applications.
Q2: Are there any details about the synthetic procedures or reaction mechanisms involved?
A2: Unfortunately, while both papers [, ] state the use of this compound in synthesizing 5H-pyrimido[5,4-b]indole derivatives, they do not provide specific details about the synthetic procedures, reaction conditions, or the mechanisms involved. Further research in related publications might offer more insights into these aspects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

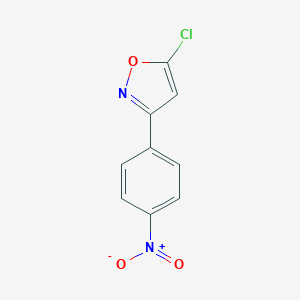
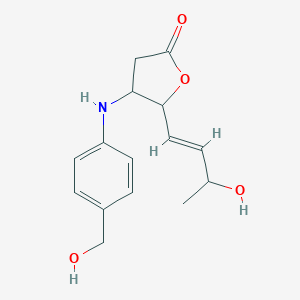
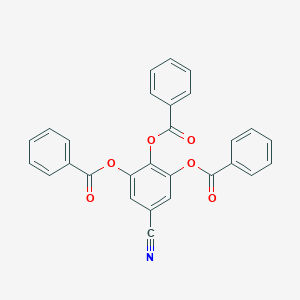
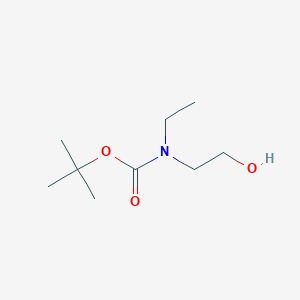
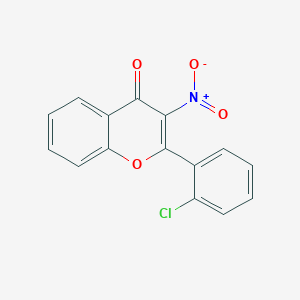
![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
